BenchChemオンラインストアへようこそ!

Piroxicam Benzoate

Anti-inflammatory efficacy Carrageenan paw edema Ester prodrug pharmacology

Piroxicam benzoate (CAS: not assigned; IUPAC: [2-methyl-1,1-dioxo-3-(pyridin-2-ylcarbamoyl)-1λ6,2-benzothiazin-4-yl] benzoate; molecular formula: C₂₂H₁₇N₃O₅S; molecular weight: 435.5 g/mol) is an ester prodrug of the oxicam-class NSAID piroxicam, formed by acylation of the enolic hydroxyl group with benzoic acid. It belongs to a series of enolic ester prodrugs designed to mask the free hydroxyl group responsible for direct-contact gastric mucosal irritation while retaining or enhancing systemic anti-inflammatory activity through in vivo hydrolysis to the parent drug.

Molecular Formula C22H17N3O5S
Molecular Weight 435.5 g/mol
Cat. No. B1253547
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePiroxicam Benzoate
Synonymspiroxicam benzoate
Molecular FormulaC22H17N3O5S
Molecular Weight435.5 g/mol
Structural Identifiers
SMILESCN1C(=C(C2=CC=CC=C2S1(=O)=O)OC(=O)C3=CC=CC=C3)C(=O)NC4=CC=CC=N4
InChIInChI=1S/C22H17N3O5S/c1-25-19(21(26)24-18-13-7-8-14-23-18)20(30-22(27)15-9-3-2-4-10-15)16-11-5-6-12-17(16)31(25,28)29/h2-14H,1H3,(H,23,24,26)
InChIKeyXOQTUUTUIGXBBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Piroxicam Benzoate: Ester Prodrug of Piroxicam with Quantified Anti-Inflammatory Enhancement and Reduced GI Ulcerogenicity


Piroxicam benzoate (CAS: not assigned; IUPAC: [2-methyl-1,1-dioxo-3-(pyridin-2-ylcarbamoyl)-1λ6,2-benzothiazin-4-yl] benzoate; molecular formula: C₂₂H₁₇N₃O₅S; molecular weight: 435.5 g/mol) is an ester prodrug of the oxicam-class NSAID piroxicam, formed by acylation of the enolic hydroxyl group with benzoic acid [1]. It belongs to a series of enolic ester prodrugs designed to mask the free hydroxyl group responsible for direct-contact gastric mucosal irritation while retaining or enhancing systemic anti-inflammatory activity through in vivo hydrolysis to the parent drug [2]. Piroxicam benzoate has been characterized in two pseudopolymorphic forms (A and B) distinguishable by DSC, TGA, and XRPD, with solid-state properties dependent on recrystallization solvent [1].

Why Piroxicam Benzoate Cannot Be Interchanged with Generic Piroxicam or Other Oxicam Prodrugs Without Loss of Therapeutic Differentiation


The enolic hydroxyl group of piroxicam is both the pharmacophore required for cyclooxygenase inhibition and the structural feature responsible for direct gastric epithelial injury upon oral administration [1]. Esterification of this hydroxyl to create prodrugs is a validated strategy to reduce local GI toxicity, but the choice of acyl promoiety profoundly influences three interdependent pharmacological outcomes: the magnitude of anti-inflammatory activity enhancement, the degree of ulcerogenicity attenuation, and the rate of hydrolytic bioactivation. Piroxicam benzoate (the benzoic acid ester) occupies a distinct position in this structure-activity landscape: it simultaneously increases anti-inflammatory efficacy relative to the parent drug while reducing ulcer index by more than half—a dual-improvement profile that is not uniformly shared by all piroxicam prodrugs. Generic substitution with unmodified piroxicam forfeits the GI safety advantage. Substitution with alternative prodrugs such as ampiroxicam or droxicam yields different anti-inflammatory potency-to-GI safety ratios, as quantified in the evidence below [2]. Consequently, procurement decisions for preclinical efficacy or formulation development must be guided by the specific quantitative profile of the prodrug rather than by class membership alone.

Piroxicam Benzoate Quantitative Differentiation Evidence: Head-to-Head and Cross-Comparator Data for Scientific Selection


Anti-Inflammatory Activity: Piroxicam Benzoate vs. Parent Piroxicam in Carrageenan-Induced Rat Paw Edema

Piroxicam benzoate (compound 3b) produced a higher percentage inhibition of paw edema than equimolar oral piroxicam at every time point from 1 h through 6 h post-dose. At the 6 h endpoint, piroxicam benzoate achieved 65.79% ± 4.2% inhibition compared to 56.53% ± 3.0% for piroxicam, representing a 9.26-percentage-point absolute increase and a 16.4% relative improvement in anti-inflammatory effect at the same oral dose (10 mg/kg equivalent) [1].

Anti-inflammatory efficacy Carrageenan paw edema Ester prodrug pharmacology

Gastrointestinal Ulcerogenicity: Piroxicam Benzoate vs. Parent Piroxicam — Ulcer Index Reduction

In the same study, piroxicam benzoate (compound 3b) demonstrated a markedly reduced ulcer index of 1.16 ± 0.60, compared to 2.67 ± 0.51 for the parent drug piroxicam. This represents a 2.3-fold reduction in gastric mucosal injury, or a 56.6% lower ulcer index, achieved without sacrificing anti-inflammatory efficacy [1].

Gastrointestinal safety Ulcer index NSAID gastropathy

Prodrug Potency Direction: Piroxicam Benzoate Increases Efficacy vs. Ampiroxicam Which Decreases It

Not all piroxicam prodrugs enhance anti-inflammatory potency relative to the parent compound. Piroxicam benzoate increased paw edema inhibition by 16.4% versus piroxicam at the 6 h time point (65.79% vs. 56.53%) [1]. In contrast, ampiroxicam—a non-acidic ether carbonate prodrug of piroxicam—is markedly less potent than piroxicam in acute inflammation: its ED₅₀ is 9-fold higher (single oral dose) and 3.5-fold higher (five daily doses) than that of piroxicam in the rat paw inflammation model [2]. Ampiroxicam does not possess detectable prostaglandin synthesis inhibitory activity in vitro, confirming its reliance on in vivo conversion, whereas the ester prodrugs including piroxicam benzoate demonstrate enhanced in vivo activity attributable to the intrinsic anti-inflammatory contribution of the benzoate promoiety [1][2].

Prodrug comparative pharmacology Ampiroxicam ED50 potency ratio

Gastrointestinal Safety vs. Droxicam: Quantitative Comparison of Ulcerogenicity Reduction Across Prodrugs

Droxicam, another piroxicam prodrug, has a reported gastrolesive potential 10 times inferior to that of piroxicam, with UD₅₀ values of 57 mg/kg p.o. for droxicam versus 5.6 mg/kg p.o. for piroxicam in the rat GI lesion induction model [1]. Piroxicam benzoate reduced the ulcer index by 2.3-fold (from 2.67 to 1.16) compared to piroxicam in the direct head-to-head study [2]. While droxicam appears approximately equipotent to piroxicam for anti-inflammatory activity (carrageenan edema model) [3], piroxicam benzoate simultaneously improves anti-inflammatory efficacy by 16.4% [2]. The selection between these prodrugs thus involves a trade-off: droxicam offers a larger GI safety margin (10-fold vs. 2.3-fold) but no efficacy enhancement, while piroxicam benzoate delivers a dual advantage of enhanced inflammation suppression with meaningful but less pronounced GI protection.

Droxicam Gastrolesive potential UD50 ulcerogenic dose

Hydrolytic Activation Kinetics: Quantitative Rate Constants for Prodrug-to-Drug Conversion Under Physiological Conditions

The rate and pH-dependence of piroxicam benzoate hydrolysis to release active piroxicam have been quantitatively characterized. At pH 10 (alkaline conditions), first-order rate constants are k = 1.8 × 10⁻³ hr⁻¹ at 37°C and k = 3.4 × 10⁻² hr⁻¹ at 60°C. In acidic media (pH 1.1), no significant hydrolysis was observed after 24 hours. In simulated intestinal fluid over 24 hours, only 10.9% of the starting ester was hydrolyzed, demonstrating remarkable chemical stability of the ester bond under physiological transit conditions that contrasts with the rapid in vivo bioactivation evidenced by the anti-inflammatory activity data [1]. This stability profile is critical for formulation design: the prodrug remains largely intact during gastrointestinal transit, with systemic hydrolysis occurring post-absorption, thereby achieving the intended separation between local gastric exposure to the free enolic hydroxyl group and systemic delivery of active piroxicam.

Prodrug hydrolysis kinetics First-order rate constant Simulated physiological fluids

Evidence-Backed Application Scenarios for Piroxicam Benzoate Procurement in Preclinical and Pharmaceutical Development


Preclinical Anti-Inflammatory Efficacy Models Requiring Enhanced Potency at Standard Dosing

Investigators conducting carrageenan-induced paw edema, adjuvant arthritis, or other acute/chronic inflammation models in rodents can dose piroxicam benzoate at a 10 mg/kg equivalent oral dose to obtain approximately 16% greater edema suppression than equimolar piroxicam at the 6 h endpoint (65.79% vs. 56.53% inhibition) [1]. This enhanced potency is particularly valuable when the experimental design demands robust anti-inflammatory effect sizes to achieve statistical power with limited animal numbers, or when testing combination therapies where piroxicam efficacy serves as a positive control benchmark.

Chronic NSAID Administration Studies Where Gastrointestinal Toxicity Is a Confounding Variable

In long-term rodent studies of arthritis, pain, or inflammation where repeated daily piroxicam dosing typically produces significant gastric ulceration (ulcer index 2.67 ± 0.51) that may confound behavioral or physiological endpoints, substitution with piroxicam benzoate reduces gastric injury by 2.3-fold (ulcer index 1.16 ± 0.60) while concurrently enhancing anti-inflammatory efficacy [1]. This dual advantage allows researchers to maintain or exceed the therapeutic anti-inflammatory effect of piroxicam while substantially reducing the GI lesion burden that otherwise complicates data interpretation and raises animal welfare concerns.

Comparative Prodrug Pharmacology: Benchmarking Novel Piroxicam Derivatives Against a Characterized Ester Prodrug

Medicinal chemistry programs synthesizing novel piroxicam ester or carbonate prodrugs require a well-characterized reference compound with published, quantitative data on anti-inflammatory activity, ulcerogenicity, hydrolysis kinetics, and solid-state properties. Piroxicam benzoate (compound 3b) serves this role: its 6 h paw edema inhibition (65.79% ± 4.2%), ulcer index (1.16 ± 0.60), and first-order hydrolysis rate constants (k = 1.8 × 10⁻³ hr⁻¹ at 37°C, pH 10) provide multi-parameter benchmarks against which new chemical entities can be directly compared [1][2]. Its position in the structure-activity landscape—superior to piroxicam but less potent than the cinnamic acid ester 3e (76.06% inhibition, ulcer index 0.67)—makes it an ideal mid-range reference for structure-activity relationship studies.

Solid-State Pharmaceutical Development and Polymorph Screening of Ester Prodrugs

Piroxicam benzoate exhibits well-characterized pseudopolymorphism with two distinct forms (A and B) whose formation is controlled by recrystallization solvent and cooling rate: form A from ethanol, methanol, or rapidly cooled toluene; form B from slowly cooled toluene [3]. DSC, TGA, and XRPD methods have been fully validated for distinguishing these forms. This makes piroxicam benzoate a useful model compound for developing solid-state characterization workflows, testing polymorph prediction methodologies, or establishing quality control protocols for ester prodrugs where crystal form may influence dissolution rate and, consequently, in vivo hydrolysis kinetics.

Quote Request

Request a Quote for Piroxicam Benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.